4-Chlorobutyl 3,4-dimethoxybenzoate

Beschreibung

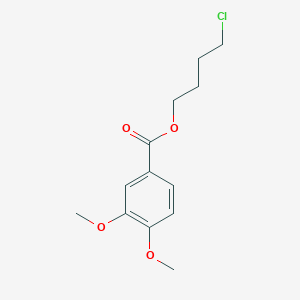

4-Chlorobutyl 3,4-dimethoxybenzoate is an ester derivative of 3,4-dimethoxybenzoic acid, featuring a chlorobutyl chain. This compound is structurally characterized by two methoxy groups at the 3- and 4-positions of the benzene ring and a 4-chlorobutyl ester group. It is primarily utilized in pharmaceutical synthesis, such as in the production of Mebeverine, a spasmolytic agent .

Eigenschaften

IUPAC Name |

4-chlorobutyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKIZIBOFDIQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCCCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511279 | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69788-75-6 | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69788-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069788756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyl veratrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBUTYL 3,4-DIMETHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P793VS3C3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

A widely adopted method involves the esterification of veratric acid (3,4-dimethoxybenzoic acid) with 4-chlorobutanol using dicyclohexylcarbodiimide (DCC) as a coupling agent. This approach, adapted from methyl ester synthesis, replaces methanol with 4-chlorobutanol to target the desired product.

Procedure :

-

Reactants : Veratric acid (1 mol), 4-chlorobutanol (1.2–1.5 mol), DCC (1.5–2 mol).

-

Solvent : Chloroalkanes (e.g., dichloromethane or 1,2-dichloroethane) at a mass ratio of 1:4–20 (veratric acid:solvent).

-

Conditions : Reaction at 30–45°C for 1–5 hours under inert atmosphere.

-

Workup : Post-reaction, the mixture is cooled to 15–25°C, filtered to remove dicyclohexylurea (DCU), and the filtrate is washed with water. The solvent is distilled under reduced pressure to isolate the product.

Optimization :

-

Temperature Control : Maintaining temperatures below 45°C prevents side reactions, achieving yields up to 97%.

-

Catalyst Recycling : DCU is returned to DCC manufacturers for regeneration, reducing waste.

Advantages :

Acid-Catalyzed Esterification

While less common due to harsher conditions, concentrated sulfuric acid can catalyze the reaction between veratric acid and 4-chlorobutanol. However, this method demands prolonged reaction times (>10 hours) and higher methanol excesses, resulting in lower yields (~89%).

Acyl Chloride Route: Reaction of 3,4-Dimethoxybenzoyl Chloride with 4-Chlorobutanol

Schotten-Baumann Reaction

This two-step method involves synthesizing 3,4-dimethoxybenzoyl chloride followed by its reaction with 4-chlorobutanol.

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

-

Veratric acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux, yielding the acyl chloride.

Step 2: Esterification

-

Reactants : 3,4-Dimethoxybenzoyl chloride (1 mol), 4-chlorobutanol (1.1–1.3 mol).

-

Base : Pyridine or triethylamine to neutralize HCl byproducts.

-

Solvent : Dichloromethane or tetrahydrofuran (THF).

-

Conditions : Room temperature for 2–4 hours.

Lewis Acid-Catalyzed Esterification

Unexpected ester formation during ZnCl₂-catalyzed reactions (e.g., in THF) suggests a viable pathway for this compound.

Procedure :

-

Reactants : 3,4-Dimethoxybenzoyl chloride (1 mol), 4-chlorobutanol (1.2 mol).

-

Catalyst : ZnCl₂ (0.1–0.2 mol).

-

Solvent : THF or dichloromethane.

Mechanism : ZnCl₂ activates the acyl chloride, facilitating nucleophilic attack by 4-chlorobutanol.

Yield : ~80–85%, with potential for optimization.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorobutyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the chlorobutyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted amines or thiols.

Hydrolysis: Yields 3,4-dimethoxybenzoic acid and 4-chlorobutanol.

Oxidation: Produces carboxylic acids or aldehydes depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-Chlorobutyl 3,4-dimethoxybenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chlorobutyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways . For instance, its ester bond can be hydrolyzed by esterases in biological systems, releasing the active 3,4-dimethoxybenzoic acid . This acid can then exert its effects by interacting with cellular receptors or enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 3,4-Dimethoxybenzoate

- Structure : Methyl ester of 3,4-dimethoxybenzoic acid.

- Physical Properties :

- Applications : Used as an intermediate in organic synthesis and flavoring agents .

- Key Difference : The methyl group results in lower molecular weight (196.20 g/mol) and reduced steric hindrance, facilitating faster reaction kinetics in esterification compared to bulkier chlorobutyl derivatives .

2-(4-Chlorophenyl)-2-oxoethyl 3,4-Dimethoxybenzoate

- Structure : Features a 4-chlorophenyl ketone group attached to the ester.

- Crystallography: Crystallizes in the monoclinic space group $ P2_1/c $, with distinct packing influenced by C–H···O hydrogen bonds and π-π interactions .

- Reactivity : The electron-withdrawing ketone group may enhance electrophilic substitution reactions at the benzene ring compared to 4-chlorobutyl derivatives .

Mebeverine (Pharmaceutical Derivative)

- Structure: 4-[Ethyl(1-(4-methoxyphenyl)propan-2-yl)amino]butyl 3,4-dimethoxybenzoate .

- Pharmacological Profile : Acts as a smooth muscle relaxant. The chlorobutyl chain in Mebeverine’s structure enhances its binding affinity to muscarinic receptors compared to simpler esters like methyl or allyl derivatives .

- Metabolism : Undergoes hepatic demethylation and ester hydrolysis, producing 3,4-dimethoxybenzoic acid as a metabolite .

Allylphenyl Dimethoxybenzoate Derivatives

- Examples :

- Key Differences : Allyl groups introduce unsaturation, enabling participation in Diels-Alder reactions. Higher melting points compared to 4-chlorobutyl derivatives suggest stronger crystalline packing forces .

Table 1: Physical Properties of Selected 3,4-Dimethoxybenzoate Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| 4-Chlorobutyl 3,4-dimethoxybenzoate | ~272.7 | Not reported | Low (lipophilic) | ~3.5 |

| Methyl 3,4-dimethoxybenzoate | 196.20 | 59–62 | Moderate (organic solvents) | ~1.8 |

| Mebeverine | 429.5 | Oil | Insoluble | ~4.2 |

| 2-Allylphenyl 3,4-dimethoxybenzoate | 312.3 | 96.3–97.2 | Low | ~3.0 |

Table 2: Metabolic and Pharmacological Comparisons

| Compound | Metabolic Pathway | Biological Activity |

|---|---|---|

| This compound | Ester hydrolysis → 3,4-dimethoxybenzoic acid | Precursor for spasmolytic agents |

| Mebeverine | Demethylation and ester hydrolysis | Muscarinic receptor antagonism |

| 3,4-Dimethoxybenzoic acid (Metabolite) | Microbial O-demethylation → protocatechuate | Antioxidant and antimicrobial |

Biologische Aktivität

4-Chlorobutyl 3,4-dimethoxybenzoate (CAS Number: 69788-75-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₃H₁₇ClO₄

- Molecular Weight : 272.725 g/mol

- Density : 1.154 g/cm³

- Boiling Point : 385.6 °C at 760 mmHg

- Flash Point : 151.4 °C

The compound is characterized by the presence of a chlorobutyl group and two methoxy groups on the aromatic ring, which may influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol. This process can be optimized for industrial production to enhance yield and efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent. The presence of the chlorobutyl group may enhance its interaction with microbial cell membranes.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Studies suggest that it may inhibit certain inflammatory pathways, potentially making it useful in treating inflammatory conditions .

Allergic Reactions

While exploring its biological activities, it was noted that the compound could cause allergic skin reactions in some individuals. This aspect underscores the importance of safety assessments in further research and application .

The precise mechanism of action of this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets involved in microbial growth and inflammatory responses. The chlorobutyl moiety is particularly significant for its nucleophilic substitution potential, which may facilitate various biochemical interactions .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that this compound inhibited the growth of several bacterial strains in vitro, suggesting its potential as a new antimicrobial agent.

- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate inflammatory cytokines in cell cultures, indicating a promising avenue for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Chlorobutyl Benzoate | Lacks methoxy groups | Moderate antimicrobial effects |

| 3,4-Dimethoxybenzyl Chloride | Contains methoxy groups but different alkyl chain | Limited biological activity |

| 4-Chlorobutyl 4-methoxybenzoate | One methoxy group | Similar anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chlorobutyl 3,4-dimethoxybenzoate, and what catalysts are optimal for esterification?

- Methodology : The compound is synthesized via esterification between 3,4-dimethoxybenzoic acid and 4-chlorobutanol. Acid catalysts (e.g., concentrated H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) are commonly used. Reaction conditions (e.g., anhydrous environment, reflux in toluene) are critical to minimize hydrolysis of the chloroalkyl group .

- Validation : Monitor reaction progress using TLC (Rf ≈ 0.5 in hexane:ethyl acetate 3:1) and confirm purity via HPLC (C18 column, retention time ~8.2 min in acetonitrile:water 70:30) .

Q. How can researchers purify this compound, and what solvents are suitable for recrystallization?

- Methodology : Post-synthesis purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization. Ethanol-water mixtures (4:1 v/v) are ideal due to the compound’s moderate polarity. Confirm purity via melting point analysis (expected range: 85–88°C) and NMR (absence of residual alcohol/acid peaks) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H NMR should show methoxy protons as singlet at δ 3.85–3.90 ppm, aromatic protons (δ 6.8–7.2 ppm), and chloroalkyl chain protons (δ 1.8–4.3 ppm).

- IR : Key peaks include ester C=O (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do the electronic effects of the 3,4-dimethoxy and 4-chlorobutyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : The electron-donating methoxy groups activate the ester carbonyl toward nucleophilic attack, while the electron-withdrawing chloro group on the alkyl chain may sterically hinder reactivity. Kinetic studies under varying pH (e.g., alkaline hydrolysis rates) and DFT calculations can quantify these effects .

Q. What strategies resolve contradictions in reported melting points or bioactivity data for this compound?

- Methodology : Cross-validate purity using DSC (differential scanning calorimetry) and XRD to detect polymorphs. For bioactivity discrepancies, standardize assay conditions (e.g., cell lines, solvent controls) and compare with structurally analogous esters (e.g., 4-methoxybenzoate derivatives) .

Q. How can researchers optimize HPLC-MS parameters for trace analysis of degradation products?

- Methodology : Use a C18 column with 0.1% formic acid in mobile phase (water:acetonitrile) for ionization. Set MS in negative ion mode (m/z 297 [M-H]⁻). Degradation products (e.g., free acid or chlorobutanol) can be identified via fragmentation patterns .

Q. What is the role of this compound in studying structure-activity relationships (SAR) for antimicrobial agents?

- Methodology : Compare MIC (minimum inhibitory concentration) against Gram-positive bacteria with analogs lacking methoxy or chloro groups. Molecular docking studies (e.g., with bacterial enzyme targets like FabI) can highlight substituent contributions to binding affinity .

Experimental Design & Data Analysis

Q. How to design stability studies under accelerated thermal and photolytic conditions?

- Methodology : Expose the compound to 40°C/75% RH (ICH guidelines) and UV light (λ = 254 nm). Monitor degradation via HPLC and quantify using Arrhenius kinetics. Protect the chloroalkyl chain with light-resistant packaging if photodegradation exceeds 5% .

Q. What computational methods predict the compound’s solubility and logP for formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.